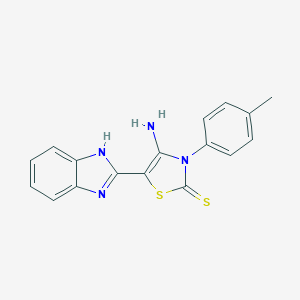

![molecular formula C21H14N2O4 B349493 2-(2-Furylmethyl)-1-(4-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874462-90-5](/img/structure/B349493.png)

2-(2-Furylmethyl)-1-(4-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-Furylmethyl)-1-(4-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known to be a biologically active scaffold, and the combination of different pharmacophores in a pyrrole ring system can lead to the formation of more active compounds .

Synthesis Analysis

The synthesis of similar compounds, such as 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, has been described in the literature . The procedure involves the use of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine . Another synthetic approach involves the use of a multicomponent process .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems, including a pyrrole ring and a chromeno ring . The exact structure would depend on the specific substituents present on these rings.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The presence of the pyrrole ring could potentially allow for a variety of reactions, as pyrrole is known to be a versatile molecule in organic chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present on the pyrrole and chromeno rings. For a similar compound, 2-(Pyridin-4-ylmethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, the yield was 70%, and the melting point was 220–223 °C .Scientific Research Applications

Synthesis and Optical Properties

Compounds like diketopyrrolopyrroles, to which our compound of interest is structurally related, are crucial in the synthesis of high-quality dyes and materials for electronics. Grzybowski and Gryko (2015) discuss the progress in synthesis and reactivity of diketopyrrolopyrroles, highlighting their significance in creating materials for field-effect transistors, solar cells, and fluorescence imaging. These compounds exhibit strong bathochromic shifts in absorption and increased two-photon absorption cross-sections, making them attractive for optical applications (Grzybowski & Gryko, 2015).

Drug Discovery

Pyrrolidine-based compounds, including those derived from pyrrolidine rings, are widely utilized in medicinal chemistry for the development of treatments for various diseases. Li Petri et al. (2021) review the role of pyrrolidine in drug discovery, emphasizing its efficiency in exploring pharmacophore spaces due to its sp3-hybridization and contribution to stereochemistry. This versatility underlines the importance of pyrrolidine derivatives in creating bioactive molecules with target selectivity (Li Petri et al., 2021).

Catalysis and Chemical Synthesis

Hybrid catalysts play a vital role in synthesizing structurally complex and biologically significant heterocycles. Parmar, Vala, and Patel (2023) highlight the synthesis of pyranopyrimidine scaffolds, which are key precursors in medicinal chemistry, using various hybrid catalysts. This synthesis approach, leveraging the utility of organocatalysts, metal catalysts, and green solvents, underscores the chemical versatility and application breadth of such heterocyclic compounds (Parmar, Vala, & Patel, 2023).

Environmental Science

In the context of environmental applications, compounds like mesotrione, which shares a similar heterocyclic foundation, are used as herbicides with a favorable environmental profile. Carles, Joly, and Joly (2017) review the efficiency, effects, and fate of mesotrione in the environment, concluding its safety for non-target organisms and minimal risk of groundwater contamination, highlighting the potential environmental safety of heterocyclic compounds when used responsibly (Carles, Joly, & Joly, 2017).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential biological activities. Given the known biological activity of pyrrole-containing compounds, it could be of interest in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of this compound is related to organic electronics. The compound, which contains a diketopyrrolopyrrole (DPP) unit, is a useful electron-withdrawing fused aromatic moiety for the preparation of donor–acceptor polymers . These polymers are active semiconductors in organic electronics .

Mode of Action

The compound interacts with its targets by coupling with a 2,2′-bithiophene unit, forming a new donor–acceptor copolymer . This interaction results in a blue shift of the absorption spectra both in solution and in thin films and a slight reduction of the highest occupied molecular orbital (HOMO) energy level of the resulting polymer .

Biochemical Pathways

The compound affects the pathways related to the formation and function of organic semiconductors. It contributes to the creation of donor–acceptor polymers, which are crucial components in organic electronics . The downstream effects include changes in the absorption spectra and energy levels of the resulting polymers .

Result of Action

The result of the compound’s action is the formation of a new donor–acceptor copolymer with high hole mobility . Despite the fact that its thin films are less crystalline and have a rather disordered chain orientation in the crystalline domains, the resulting polymer shows very high hole mobility up to 1.54 cm² V⁻¹ s⁻¹ in bottom-gate, top-contact organic thin film transistors .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s interaction with its targets and the resulting changes in absorption spectra and energy levels can be affected by the conditions in which the compound is dissolved or the thin films are formed .

Properties

IUPAC Name |

2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4/c24-19-15-5-1-2-6-16(15)27-20-17(19)18(13-7-9-22-10-8-13)23(21(20)25)12-14-4-3-11-26-14/h1-11,18H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVBPJRXKCUJRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=NC=C4)CC5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

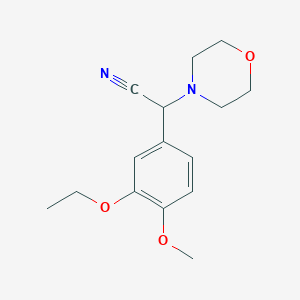

![Ethyl 6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B349412.png)

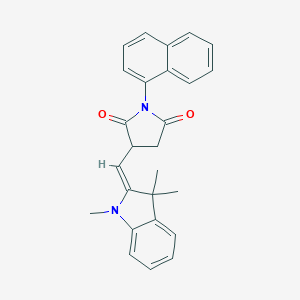

![2-(2,5-dichlorophenyl)-1H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione](/img/structure/B349415.png)

![3-chloro-1-(2-phenylethyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B349428.png)

![4-{[4-Benzylpiperidyl]sulfonyl}benzoic acid](/img/structure/B349439.png)

![N-[4-(3-{4-[acetyl(methyl)amino]phenoxy}-2-hydroxypropoxy)phenyl]-N-methylacetamide](/img/structure/B349445.png)

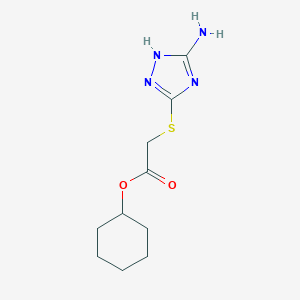

![4-[(E)-[[2-(1H-benzimidazol-3-ium-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-ethoxy-6-nitrophenolate](/img/structure/B349451.png)

![2-(2-(Dimethylamino)ethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349452.png)

![1-(3-chlorophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349454.png)

![3-{[(3-Chlorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B349462.png)

![7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349479.png)